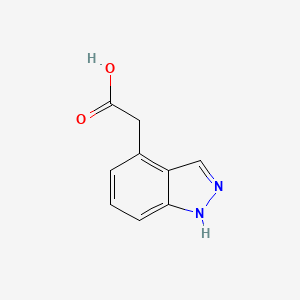2-(1H-indazol-4-yl)acetic acid
CAS No.: 902131-33-3
Cat. No.: VC2707604
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 902131-33-3 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-(1H-indazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C9H8N2O2/c12-9(13)4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13) |
| Standard InChI Key | JKKMMVLTZRIYDW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C=NNC2=C1)CC(=O)O |
| Canonical SMILES | C1=CC(=C2C=NNC2=C1)CC(=O)O |
Physical and Chemical Properties
Structural Information
2-(1H-indazol-4-yl)acetic acid possesses a well-defined molecular structure that determines its chemical behavior and biological interactions. The compound's essential structural parameters are summarized in the following table:
The molecular structure consists of an indazole scaffold with an acetic acid group positioned at the 4-position of the indazole ring. The 1H designation indicates the presence of a hydrogen atom at the N1 position of the indazole ring, which is a critical feature for its chemical reactivity and hydrogen-bonding capabilities .
Chemical Properties
The chemical properties of 2-(1H-indazol-4-yl)acetic acid are largely influenced by both the indazole heterocycle and the carboxylic acid functional group. The indazole ring provides aromatic character and nitrogen atoms that can participate in hydrogen bonding and coordinate with metals. Meanwhile, the carboxylic acid group contributes acidic properties and serves as a site for further functionalization through various reactions including esterification, amidation, and reduction.
Spectroscopic Data
The spectroscopic data provides essential information for structural confirmation and purity assessment of 2-(1H-indazol-4-yl)acetic acid. The nuclear magnetic resonance (NMR) spectrum reveals characteristic signals that confirm the structural arrangement:
1H NMR Data (400 MHz, DMSO-d6):
-
4.02 (s, 2H) - methylene protons of the acetic acid group
-
7.36 (d, J=8.8 Hz, 1H) - aromatic proton
-
7.48 (d, J=8.8 Hz, 1H) - aromatic proton
-
8.16-8.20 (m, 2H) - aromatic protons
-
12.52 (s, 1H) - NH proton of the indazole ring
Mass spectrometry analysis typically shows a molecular ion peak [M+H]+ at m/z 177, consistent with its molecular weight of 176.17 . These spectroscopic characteristics are crucial for quality control and structural verification during synthesis and purification processes.
Synthesis Methods
Laboratory Synthesis Procedures
The synthesis of 2-(1H-indazol-4-yl)acetic acid can be accomplished through several methodologies, with the most common approach involving the hydrolysis of its corresponding ester derivative. A detailed synthetic route derived from literature is described below:
Starting with ethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)acetate, the compound undergoes acidic hydrolysis using 6N aqueous HCl at elevated temperature (100°C) for approximately 4 hours. This process simultaneously removes the tetrahydropyranyl (THP) protecting group and hydrolyzes the ester to yield the desired carboxylic acid. The reaction mixture is then concentrated under reduced pressure to obtain the crude product .
The purification process involves basification with aqueous sodium bicarbonate solution, followed by washing with ethyl acetate to remove impurities. The aqueous layer, containing the deprotonated form of the target compound, is subsequently acidified to pH 5 using 2N aqueous HCl. This acidification leads to the precipitation of 2-(1H-indazol-4-yl)acetic acid as a white solid, which is then filtered, washed with water, and dried to obtain the pure product with a typical yield of approximately 82% .
This synthetic approach demonstrates high efficiency and scalability, making it suitable for both laboratory and industrial applications.
Optimization Considerations
The synthesis of 2-(1H-indazol-4-yl)acetic acid presents several challenges that require careful optimization to achieve high yield and purity. One critical consideration is the protection strategy for the indazole nitrogen atoms. The indazole ring contains two nitrogen atoms (N1 and N2), both of which can potentially undergo substitution reactions. Research has shown that when using organic bases such as triethylamine, diisopropylamine, or DMAP for THP protection, a mixture of N1 and N2 protected products may form .
Temperature control during the hydrolysis step is also crucial, as excessive heating may lead to decomposition of the target molecule. Additionally, the pH adjustment during the isolation process significantly impacts the purity and yield of the final product. Careful optimization of these parameters is essential for achieving high-quality material suitable for pharmaceutical applications .
Biological Activities and Applications
Research Applications
The versatility of 2-(1H-indazol-4-yl)acetic acid extends to various research applications, particularly as a building block for the synthesis of more complex bioactive molecules. The compound serves as a valuable precursor for the preparation of amide derivatives with enhanced pharmacological properties. For instance, the synthesis of thiazole-containing derivatives has been reported, demonstrating the compound's utility in creating diverse chemical libraries for biological screening .
One significant application involves the coupling of 2-(1H-indazol-4-yl)acetic acid with various aminothiazoles to form amide derivatives. These reactions typically employ coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine) to achieve efficient amide bond formation. The resulting compounds have been evaluated for antimicrobial and other biological activities, highlighting the importance of 2-(1H-indazol-4-yl)acetic acid in medicinal chemistry research .
Related Compounds and Derivatives
Comparison with Similar Compounds
2-(1H-indazol-4-yl)acetic acid shares structural similarities with several related compounds, each with distinct properties and applications. A notable example is 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid (CAS: 2413995-60-3), which differs by the presence of an additional hydroxyl group at the alpha position of the acetic acid moiety. This hydroxylation results in a higher molecular weight (192.17 g/mol) and potentially different biological properties due to the additional hydrogen bonding capability .
Another related compound is 2-(1H-Indol-4-yl)acetic acid (CAS: 16176-74-2), which contains an indole rather than an indazole core structure. The replacement of one nitrogen atom in the five-membered ring significantly alters the electronic properties and hydrogen bonding patterns of the molecule, potentially leading to different biological activities and chemical reactivities .
These structural variations highlight the importance of the precise molecular architecture in determining the compound's properties and applications, providing insights into structure-activity relationships within this class of molecules.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume